molecular formula C12H8FNO4S B12017092 [(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12017092
M. Wt: 281.26 g/mol
InChI Key: GKZSXWLBIDINFJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a fluorobenzylidene group attached to a thiazolidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reaction with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiazolidine ring can also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-CHLOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
  • (5-(4-METHYLBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
  • (5-(4-NITROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID

Uniqueness

The presence of the fluorobenzylidene group in (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H8FNO4S

Molecular Weight

281.26 g/mol

IUPAC Name

2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H8FNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+

InChI Key

GKZSXWLBIDINFJ-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.